1-[4-(Hexyloxy)phenyl]-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[4-(HEXYLOXY)PHENYL]-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(HEXYLOXY)PHENYL]-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(hexyloxy)benzaldehyde with 2,6-dimethylpyridine-3-carboxylic acid, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[4-(HEXYLOXY)PHENYL]-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce alcohols or amines . Substitution reactions can lead to a wide range of functionalized derivatives with different substituents on the aromatic rings .
Scientific Research Applications
1-[4-(HEXYLOXY)PHENYL]-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Materials Science: Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[4-(HEXYLOXY)PHENYL]-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects . For example, it may inhibit certain kinases involved in cancer cell proliferation or activate receptors that regulate inflammatory responses . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-[4-(HEXYLOXY)PHENYL]-2-(3-METHOXYPROPYL)-6,7-DIMETHYL-1,2-DIHYDROCHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 4-(6-ACRYLOXY-HEX-1-YL-OXY)PHENYL 4-(HEXYLOXY)BENZOATE
Uniqueness
1-[4-(HEXYLOXY)PHENYL]-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of structural features, which confer specific electronic, photophysical, and biological properties .
Properties
Molecular Formula |
C31H32N2O4 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C31H32N2O4/c1-5-6-7-8-16-36-23-14-12-22(13-15-23)28-27-29(34)24-17-19(2)20(3)18-25(24)37-30(27)31(35)33(28)26-11-9-10-21(4)32-26/h9-15,17-18,28H,5-8,16H2,1-4H3 |
InChI Key |
DRDLVKUWBVKWND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=C(C3=O)C=C(C(=C5)C)C |
Origin of Product |
United States |
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